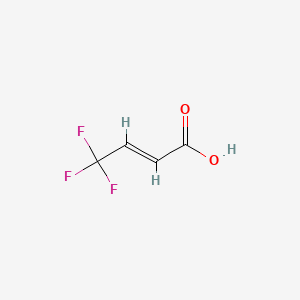

4,4,4-Trifluorocrotonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBAYURFHCTXOJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289701 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-94-0, 71027-02-6 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluorocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonic acid is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates. This document provides an in-depth technical guide on the synthesis and characterization of this compound, including detailed experimental protocols, tabulated data, and workflow visualizations.

Synthesis of this compound

A common and practical route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4,4,4-trifluorocrotonate. This starting material is commercially available and can be synthesized through various methods.

Synthetic Pathway

The overall synthetic scheme involves the basic hydrolysis (saponification) of ethyl 4,4,4-trifluorocrotonate, followed by acidification to yield the desired carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

This protocol is adapted from standard procedures for ester hydrolysis.[1]

Materials:

-

Ethyl 4,4,4-trifluorocrotonate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 mixture of THF and deionized water.

-

Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2.0-3.0 equivalents).

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Quench the reaction by adding ethyl acetate.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

-

Isolation:

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected physical and spectroscopic properties.

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₃O₂ | |

| Molecular Weight | 140.06 g/mol | |

| Appearance | Solid, Low Melting Solid | [2] |

| Melting Point | 55-56 °C | |

| Boiling Point | 68-69 °C @ 20 mmHg |

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | - | -COOH |

| ~7.0 - 7.2 | Doublet of Quartets (dq) | ~15.6, ~7.0 | CF₃-CH= |

| ~6.0 - 6.2 | Doublet of Quartets (dq) | ~15.6, ~1.5 | =CH-COOH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Quartet Coupling (JC-F) Hz | Assignment |

| ~168 - 172 | - | C=O |

| ~135 - 140 | Quartet, ~35 | CF₃-C H= |

| ~120 - 125 | Quartet, ~6 | =C H-COOH |

| ~122 - 126 | Quartet, ~270 | CF₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -66 | Doublet | ~7.0 | -CF₃ |

2.2.2. Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for this compound is not available in the searched literature. The table below lists the expected characteristic absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1640-1680 | Medium | C=C stretch (Alkene) |

| 1100-1350 | Strong | C-F stretch (Trifluoromethyl) |

| 960-980 | Strong | =C-H bend (trans-Alkene) |

2.2.3. Mass Spectrometry (MS)

Note: A specific experimental mass spectrum for this compound is not available in the searched literature. The table below lists the predicted molecular ion and major fragments.

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 123 | [M - OH]⁺ |

| 95 | [M - COOH]⁺ |

| 71 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of the synthesized product.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route via hydrolysis of the corresponding ethyl ester is a viable method for obtaining this valuable compound. The provided physical and spectroscopic data, including predicted values, will aid researchers in the identification and quality assessment of the synthesized product. The unique properties imparted by the trifluoromethyl group make this compound an important building block for the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,4,4-Trifluorocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4,4-Trifluorocrotonic acid. The information is presented to support research, development, and application of this fluorinated organic compound.

Core Physicochemical Data

This compound, with the chemical formula C₄H₃F₃O₂, is a fluorinated derivative of crotonic acid. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₃O₂ | [1] |

| Molecular Weight | 140.06 g/mol | [1] |

| Melting Point | 55-56 °C | [2] |

| Boiling Point | 68-69 °C at 20 mmHg | [2] |

| pKa | 3.15 at 25 °C | N/A |

| Appearance | Solid | [2] |

| Storage Temperature | 4 °C | [2] |

Spectroscopic and Solubility Profile

Predicted Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons and the carboxylic acid proton. The vinylic protons will likely appear as doublets or doublets of quartets due to coupling with each other and with the trifluoromethyl group. The chemical shift of the carboxylic acid proton will be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the double bond will appear in the olefinic region, and the carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C=C stretching and C-F stretching vibrations are also expected.

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure:

-

Water: Expected to have some solubility in water due to the presence of the polar carboxylic acid group capable of hydrogen bonding.

-

Organic Solvents: Likely to be soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexane is expected to be limited. The trifluoromethyl group can enhance solubility in some organic solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. Therefore, standardized laboratory procedures for organic compounds are provided below.

Determination of Melting Point

A common method for determining the melting point of a solid organic compound is the capillary tube method.

Determination of Boiling Point

The boiling point of a liquid at a specific pressure can be determined using a micro-boiling point or Thiele tube method.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard basic solution and monitoring the pH.

Determination of Solubility

A general procedure to determine the qualitative solubility of an organic compound.

Biological Context and Applications

While specific signaling pathways involving this compound are not documented, its structural features make it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Therefore, this compound is of significant interest for the synthesis of novel therapeutic agents.

Conclusion

This guide summarizes the currently available physicochemical data for this compound. While key properties such as melting point, boiling point, and pKa have been reported, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive spectroscopic and solubility data for this specific compound. The provided general methodologies offer a framework for the experimental determination of these properties. Further research is warranted to fully characterize this compound and expand its applications in science and industry.

References

An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid

This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonic acid, a valuable fluorinated building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physical properties, a representative synthetic protocol, and a logical workflow for its preparation.

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a trifluoromethyl group at the terminal position of a four-carbon chain containing a double bond.

IUPAC Name: (2E)-4,4,4-Trifluorobut-2-enoic acid[1]

Synonyms: this compound, trans-4,4,4-Trifluoro-2-butenoic acid[1]

Molecular Formula: C₄H₃F₃O₂[1][2]

Molecular Weight: 140.06 g/mol [1][2]

Chemical Structure:

Canonical SMILES: C(=CC(F)(F)F)C(=O)O[1]

Physicochemical Properties

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the crotonic acid scaffold, enhancing its utility in drug discovery by improving metabolic stability and lipophilicity.[4]

| Property | Value | Reference |

| Melting Point | 55-56 °C | [2] |

| Boiling Point | 68-69 °C @ 20 mmHg | [2] |

| Density (Predicted) | 1.411 ± 0.06 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding aldehyde, 4,4,4-trifluorocrotonaldehyde, or the hydrolysis of its ester, such as ethyl 4,4,4-trifluorocrotonate. The following is a representative experimental protocol for the synthesis via the hydrolysis of ethyl 4,4,4-trifluorocrotonate.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

Materials:

-

Ethyl 4,4,4-trifluorocrotonate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluorocrotonate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water.

-

Hydrolysis: To the stirred solution, add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents). The reaction is typically stirred at room temperature but may be gently heated to ensure complete conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature if it was heated. Acidify the mixture to a pH of approximately 1-2 by the slow addition of 1M hydrochloric acid.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain the final product of high purity.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from its ethyl ester.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid (CAS 71027-02-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4,4-Trifluorocrotonic acid (CAS 71027-02-6), along with a summary of its known suppliers. While this compound holds potential in organic synthesis and drug development due to its trifluoromethyl group, publicly available information regarding its specific biological activity, involvement in signaling pathways, and detailed experimental protocols is limited.

Core Properties of this compound

This compound, also known as (2E)-4,4,4-Trifluorobut-2-enoic acid, is a fluorinated derivative of crotonic acid. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 71027-02-6 | [1][2][3] |

| Molecular Formula | C₄H₃F₃O₂ | [1][2] |

| Molecular Weight | 140.06 g/mol | [1][2][3] |

| IUPAC Name | (2E)-4,4,4-Trifluorobut-2-enoic acid | [2][3] |

| Synonyms | 4,4,4-Trifluoro-2-butenoic acid, this compound | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 55-56 °C | [1][3][4] |

| Boiling Point | 68-69 °C at 20 mmHg | [1][3][4] |

| Density | 1.411 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | pK1: 3.15 (at 25 °C) | [1] |

| InChI | InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9) | [1] |

| InChIKey | QZBAYURFHCTXOJ-OWOJBTEDSA-N | [2][3] |

| SMILES | OC(=O)\C=C\C(F)(F)F | [2] |

Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard Class | Description | Reference(s) |

| Hazard Codes | C, Xi | [1] |

| Risk Statements | R34: Causes burns. | [1] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [1] |

| GHS Pictograms | GHS07 (Harmful) | [3][5] |

| Hazard Statements | H302, H315, H319, H335 | [3][5] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [3][5] |

Applications in Synthesis and Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific applications of this compound are not extensively documented, its structure suggests its utility as a building block in the synthesis of more complex fluorinated molecules for potential therapeutic use. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Experimental Protocols

Synthesis of 4,4,4-Trifluorocrotonaldehyde (Illustrative Protocol)

The synthesis of 4,4,4-trifluorocrotonaldehyde has been reported to proceed from ethyl 4,4,4-trifluorocrotonate. This multi-step process involves reduction followed by oxidation.

Step 1: Reduction of Ethyl 4,4,4-trifluorocrotonate A solution of ethyl 4,4,4-trifluorocrotonate in anhydrous ether is added to a suspension of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0 °C. The reaction mixture is stirred for 2 hours at 0 °C. The reaction is then quenched with saturated sodium bicarbonate solution. The product is extracted with ether, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation.

Step 2: Oxidation to 4,4,4-trifluorocrotonaldehyde Manganese dioxide is added to a solution of the alcohol product from Step 1 in mesitylene. The mixture is stirred for 24 hours at 50 °C. The reaction mixture is then filtered through Celite, and the filtrate is distilled under atmospheric pressure to yield 4,4,4-trifluorocrotonaldehyde.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways or details its biological activity. Further research is required to elucidate the potential pharmacological effects of this compound.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities may vary between suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | Varies |

| Matrix Fine Chemicals | 96% | Small and large quantities |

| CymitQuimica | 97% | 1g, 5g, 10g, 25g, 100g |

| ChemScene | Not specified | Not specified |

| BLD Pharm | Not specified | Not specified |

| ChemicalBook | Varies | Varies |

Conclusion

This compound (CAS 71027-02-6) is a fluorinated organic compound with well-characterized physicochemical properties. Its structure suggests potential as a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. However, there is a notable lack of publicly available information regarding its biological activity, involvement in signaling pathways, and detailed, validated experimental protocols for its synthesis and use. Researchers interested in this compound are encouraged to consult the primary literature and contact the listed suppliers for further information. As research progresses, the potential applications and biological role of this compound may become better understood.

References

The Solubility Profile of 4,4,4-Trifluorocrotonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonic acid (TFCA), a fluorinated derivative of crotonic acid, is a compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and, critically, its solubility.[1] Understanding the solubility of TFCA in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various biochemical assays. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 71027-02-6 | [2] |

| Molecular Formula | C₄H₃F₃O₂ | |

| Molecular Weight | 140.06 g/mol | |

| Melting Point | 55-56 °C | [2] |

| Boiling Point | 68-69 °C at 20 mmHg | [2] |

| Density (Predicted) | 1.411 ± 0.06 g/cm³ | |

| Flash Point | >110 °C | [2] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in various organic solvents can be inferred. The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl group suggests a nuanced solubility profile.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The carboxylic acid group can form hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. |

| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone should allow for good interaction with the carboxylic acid group. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester) and nonpolar (ethyl) characteristics. |

| Dichloromethane | Polar Aprotic | Moderate | Its polarity should enable solvation of the carboxylic acid, while the trifluoromethyl group is also compatible. |

| Chloroform | Polar Aprotic | Moderate | Similar to dichloromethane, it is a good solvent for many organic compounds. |

| Toluene | Nonpolar | Low to Moderate | The aromatic ring may have some affinity for the molecule, but the overall polarity mismatch with the carboxylic acid will limit solubility. |

| Hexane | Nonpolar | Low | Significant polarity difference between the highly polar carboxylic acid and nonpolar hexane will result in poor solubility. |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The following protocols outline standard methods for measuring the solubility of a solid compound like this compound in organic solvents.

Method 1: Gravimetric Analysis of Saturated Solutions

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, weigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mg/mL) using the mass of the dissolved solid and the volume of the solvent used.

Method 2: Isothermal Shake-Flask Method with Spectroscopic Analysis

This method is suitable when a reliable analytical technique, such as UV-Vis spectroscopy or HPLC, is available for the solute.

Materials:

-

Same as Method 1

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.

-

Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from Method 1.

-

Sample Withdrawal and Filtration: Follow step 4 from Method 1, collecting the clear filtrate in a clean vial.

-

Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same method (UV-Vis or HPLC) as used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the solvent at the experimental temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a framework for researchers to approach its use and characterization. The physicochemical properties of the molecule suggest a varied solubility profile, with higher solubility expected in polar organic solvents. The detailed experimental protocols provided herein offer robust methods for the in-house determination of precise solubility values, which are crucial for the successful application of this versatile fluorinated compound in research and development. It is recommended that researchers perform their own solubility tests under their specific experimental conditions to obtain the most accurate data for their applications.

References

Spectroscopic Profile of 4,4,4-Trifluorocrotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-Trifluorocrotonic acid, a valuable fluorinated building block in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the vinyl protons and the acidic proton of the carboxylic acid.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12-13 | Singlet (broad) | - | -COOH |

| ~7.0-7.2 | Doublet of Quartets | ~16 Hz, ~7 Hz | H-3 |

| ~6.0-6.2 | Doublet | ~16 Hz | H-2 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to coupling with fluorine, the signals for the carbons near the trifluoromethyl group are expected to appear as quartets.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~170 | Singlet | - | C-1 (C=O) |

| ~135 | Quartet | ~6 Hz | C-3 |

| ~125 | Quartet | ~275 Hz | C-4 (CF₃) |

| ~120 | Singlet | - | C-2 |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3][4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -65 to -75 | Doublet | ~7 Hz | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] The spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[7] |

| 1690-1720 | Strong | C=O stretch (Carboxylic Acid)[7][8] |

| 1640-1680 | Medium | C=C stretch (Alkene)[8] |

| 1100-1300 | Strong | C-F stretch[9] |

| 910-950 | Medium | O-H bend (Carboxylic Acid)[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[10][11][12]

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | Low | [M-OH]⁺ |

| 95 | High | [M-COOH]⁺ |

| 69 | Very High | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The spectra should be acquired on a spectrometer with a minimum frequency of 400 MHz for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[13][14]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (Solid): If the sample is a solid, a KBr pellet or a thin film can be prepared. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For a thin film, the solid is dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[15]

-

Sample Preparation (Liquid): If the sample is a liquid, a drop can be placed between two salt plates to create a thin film.[16]

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[17]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.[10][18] For less volatile samples, Electrospray Ionization (ESI) can be used.[11]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

Key Mass Spectrometry Fragmentation

Caption: Expected key fragmentation pathways for this compound.

NMR Structural Correlations

Caption: Key structural features and their expected NMR chemical shifts.

References

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. biophysics.org [biophysics.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. colorado.edu [colorado.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4,4-Trifluorocrotonic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,4,4-Trifluorocrotonic acid. Due to the limited availability of specific experimental data on this compound, this guide synthesizes known physical properties with theoretical decomposition pathways informed by studies on analogous fluorinated carboxylic acids. It also presents standardized experimental protocols for assessing thermal stability.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various thermal conditions.

| Property | Value | Reference |

| CAS Number | 71027-02-6 | [1][2][3][4] |

| Molecular Formula | C4H3F3O2 | [5] |

| Molecular Weight | 140.06 g/mol | [1][4] |

| Melting Point | 55-56°C | [3][4] |

| Boiling Point | 68-69°C at 20 mmHg | [3][4] |

| Physical Form | Solid | [3] |

Thermal Stability and Decomposition Profile

The presence of the trifluoromethyl group is known to influence the electronic properties and lipophilicity of molecules, often leading to increased metabolic stability.[6] In the context of thermal stability, the strong carbon-fluorine bonds generally impart high thermal resistance. However, the carboxylic acid functional group and the carbon-carbon double bond introduce potential sites for thermal degradation.

Theoretical studies on perfluoroalkyl carboxylic acids (PFCAs) suggest that thermal decomposition is often initiated by the cleavage of weaker bonds within the molecule, such as C-C bonds, rather than the stronger C-F bonds.[7][8] For this compound, potential decomposition pathways could include:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for many carboxylic acids.

-

C-C Bond Cleavage: Scission of the carbon-carbon bonds in the crotonic acid backbone could lead to the formation of smaller fluorinated and non-fluorinated fragments.

-

HF Elimination: At higher temperatures, the elimination of hydrogen fluoride is a possibility, leading to the formation of unsaturated species.

It is important to note that these are proposed pathways based on the behavior of similar compounds. Experimental validation is required to determine the precise decomposition mechanism and products for this compound.

Recommended Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, the following standardized experimental protocols are recommended.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on decomposition. A constant flow rate (e.g., 20-50 mL/min) should be maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[11] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these events.[12]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. A constant purge gas flow rate is maintained.

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe various thermal events. A typical heating rate is 10°C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.

Safety Considerations

Based on available safety data sheets, thermal decomposition of fluorinated organic compounds can release irritating and toxic gases.[13] Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. The exhaust from the thermal analysis instruments should be vented to a fume hood.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a framework for its evaluation. The physicochemical properties are summarized, and potential decomposition pathways are proposed based on the behavior of analogous fluorinated carboxylic acids. Standardized TGA and DSC protocols are presented to facilitate future experimental investigations. The data generated from such studies will be invaluable for researchers, scientists, and drug development professionals in understanding the thermal limitations and potential degradation products of this important chemical intermediate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 71027-02-6 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound CAS#: 71027-02-6 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Crotonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has profound effects on their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated crotonic acids, a class of α,β-unsaturated carboxylic acids bearing one or more fluorine atoms, represent a fascinating and synthetically challenging area of organofluorine chemistry. Their unique electronic and metabolic properties make them valuable building blocks and pharmacophores in drug design. This technical guide provides a comprehensive overview of the discovery and historical development of these compounds, detailing key synthetic milestones, experimental protocols, and the evolution of fluorination methodologies.

Early Developments in Organofluorine Chemistry: A Prelude to Fluorinated Crotonic Acids

The journey to fluorinated crotonic acids is rooted in the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity posed significant challenges for controlled organic reactions. Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity.

A significant breakthrough came with the development of milder fluorinating agents. The work of Frédéric Swarts in the late 19th and early 20th centuries on the use of antimony trifluoride (SbF₃) for halogen exchange reactions marked a pivotal moment, enabling the synthesis of a wider range of organofluorine compounds. These early advancements laid the groundwork for the eventual synthesis of more complex fluorinated molecules, including unsaturated carboxylic acids.

The Emergence of Fluorinated Crotonic Acids: A Chronological Overview

The precise "discovery" of the simplest fluorinated crotonic acids is not attributed to a single seminal publication but rather emerged from the gradual development of fluorination techniques throughout the 20th century. Early reports are often embedded within broader studies on the fluorination of unsaturated systems.

Synthesis of 4-Fluorocrotonic Acid and its Derivatives

One of the more extensively studied isomers is 4-fluorocrotonic acid. A key strategy for its synthesis involves the nucleophilic fluorination of a corresponding bromo-precursor.

A notable advancement in the scalable synthesis of 4-fluorobut-2-enoates (esters of 4-fluorocrotonic acid) was reported by Laurenson and Percy in 2013. Their work improved upon existing methods, which often suffered from low yields and harsh reaction conditions. The general approach involves the radical bromination of crotonate esters followed by nucleophilic substitution with a fluoride source.

Experimental Protocol: Synthesis of Ethyl 4-Fluorocrotonate (Adapted from Laurenson and Percy, 2013)

This two-step process provides a reliable route to ethyl 4-fluorocrotonate.

Step 1: Synthesis of Ethyl 4-Bromocrotonate

-

Reactants: Ethyl crotonate, N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Solvent: Typically a non-polar solvent such as carbon tetrachloride (historically) or a safer alternative like cyclohexane.

-

Procedure: Ethyl crotonate is reacted with NBS in the presence of a catalytic amount of a radical initiator under reflux. The reaction proceeds via a free-radical allylic bromination mechanism.

-

Work-up: After the reaction is complete, the succinimide byproduct is filtered off, and the filtrate is washed and distilled to yield ethyl 4-bromocrotonate.

Step 2: Nucleophilic Fluorination

-

Reactants: Ethyl 4-bromocrotonate and a fluoride source (e.g., spray-dried potassium fluoride).

-

Catalyst: A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to facilitate the reaction between the organic substrate and the inorganic fluoride salt.

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used.

-

Procedure: Ethyl 4-bromocrotonate is heated with potassium fluoride and the phase-transfer catalyst. The bromide is displaced by the fluoride ion in an SN2 reaction.

-

Work-up: The reaction mixture is filtered, and the product is isolated by distillation.

| Step | Reactants | Key Reagents | Typical Yield | Reference |

| 1. Bromination | Ethyl crotonate | N-Bromosuccinimide, AIBN | 60-70% | Laurenson & Percy (2013) |

| 2. Fluorination | Ethyl 4-bromocrotonate | Potassium fluoride, TBAB | 40-50% | Laurenson & Percy (2013) |

Synthesis of 2-Fluorocrotonic Acid (α-Fluorocrotonic Acid)

The synthesis of α-fluorinated α,β-unsaturated esters has been a significant area of research. One of the foundational methods involves the Horner-Wadsworth-Emmons (HWE) reaction using a fluorinated phosphonate reagent. This approach offers good control over the stereochemistry of the resulting double bond.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Fluorocrotonate

-

Reactants: Acetaldehyde and triethyl 2-fluoro-2-phosphonoacetate.

-

Base: A strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the phosphonate.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required.

-

Procedure: The fluorinated phosphonate is deprotonated with the base at low temperature, followed by the addition of acetaldehyde. The resulting intermediate undergoes elimination to form the α,β-unsaturated ester.

-

Work-up: The reaction is quenched, and the product is extracted and purified by chromatography or distillation.

| Reactants | Key Reagent | Base | Typical Yield | General Method |

| Acetaldehyde | Triethyl 2-fluoro-2-phosphonoacetate | NaH | 70-85% | Horner-Wadsworth-Emmons Reaction |

Synthesis of 3-Fluorocrotonic Acid (β-Fluorocrotonic Acid)

The synthesis of β-fluorocrotonic acid presents a different set of challenges. One approach involves the addition of a fluorine source to a suitable precursor, such as an allene or an alkyne. Another strategy relies on the elimination of a leaving group from a difluorinated precursor.

A common route involves the reaction of ethyl acetoacetate with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST), which can lead to the formation of ethyl 3-fluorocrotonate.

Experimental Protocol: Synthesis of Ethyl 3-Fluorocrotonate from Ethyl Acetoacetate

-

Reactants: Ethyl acetoacetate and a deoxyfluorinating agent (e.g., DAST).

-

Solvent: An inert aprotic solvent such as dichloromethane or chloroform.

-

Procedure: Ethyl acetoacetate is treated with the deoxyfluorinating agent at low temperature. The enol form of the β-ketoester reacts to replace the hydroxyl group with fluorine.

-

Work-up: The reaction is carefully quenched, and the product is purified by chromatography.

| Reactant | Key Reagent | Solvent | Typical Yield | General Method |

| Ethyl acetoacetate | DAST | Dichloromethane | 50-60% | Deoxyfluorination |

Logical Workflow for the Synthesis of Fluorinated Crotonic Acid Derivatives

The following diagram illustrates the general synthetic pathways to the different isomers of fluorinated crotonic acid esters.

Caption: General synthetic routes to fluorinated crotonic acid esters.

Signaling Pathways and Applications in Drug Development

Fluorinated crotonic acids and their derivatives are of significant interest to the pharmaceutical industry due to their potential to modulate biological pathways. The introduction of fluorine can alter the acidity, lipophilicity, and metabolic stability of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic properties.

For instance, fluorinated analogues of natural substrates can act as enzyme inhibitors. The strong carbon-fluorine bond can block metabolic pathways that would otherwise degrade the molecule. Furthermore, the high electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding, with biological targets.

The logical relationship for the application of fluorinated crotonic acids in drug development can be visualized as follows:

Caption: Role of fluorinated crotonic acids in drug discovery.

Conclusion

The history of fluorinated crotonic acids is a testament to the ingenuity of synthetic chemists in taming the reactivity of fluorine and developing selective methods for its incorporation into complex molecules. From early, often challenging, fluorination reactions to the development of sophisticated catalytic and reagent-based approaches, the field has evolved significantly. The unique properties of these compounds ensure their continued importance as versatile building blocks for the creation of novel pharmaceuticals and advanced materials. This guide has provided a historical and technical overview to aid researchers in understanding and further advancing this exciting area of organofluorine chemistry.

hazards and safety precautions for handling 4,4,4-Trifluorocrotonic acid

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 4,4,4-Trifluorocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards and essential safety protocols for handling this compound. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally similar fluorinated acids and general principles of hazardous chemical management. The trifluoromethyl group significantly influences the chemical properties of the molecule, necessitating stringent safety measures.

Hazard Identification and Classification

The following table summarizes the hazard classifications based on available data for structurally related compounds.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Aquatic Hazard (Short-term) | Category 3 | H402: Harmful to aquatic life |

Note: The severity of skin and eye damage may range from irritation to severe corrosive burns. Given the presence of the fluorinated carboxylic acid moiety, it is prudent to handle this compound as a corrosive material that can cause severe burns.[1]

Physical and Chemical Properties

Quantitative data for this compound is sparse. The table below includes data for the parent compound, crotonic acid, to provide context. The trifluorination is expected to alter these values significantly.

Table 2: Physical and Chemical Data

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₄H₃F₃O₂ | This compound |

| Molecular Weight | 140.06 g/mol | This compound |

| Melting Point | 72 - 73 °C | For non-fluorinated Crotonic Acid[3] |

| Boiling Point | 185 - 199 °C | For non-fluorinated Crotonic Acid[3] |

| Flash Point | 88 °C | For non-fluorinated Crotonic Acid[3] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] No specific LD50 or LC50 data is available from the reviewed sources. However, the compound is classified as harmful if swallowed.[2]

A significant, unquantified hazard is the potential for thermal decomposition to release hydrogen fluoride (HF) gas.[1] HF is extremely toxic and corrosive, capable of causing severe, deep-tissue burns and systemic toxicity by depleting calcium levels in the body, which can be fatal.[4][5]

Table 3: Toxicological Data Summary

| Metric | Value | Species |

|---|---|---|

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] | Data not available |

| Acute Dermal Toxicity | Data not available | Data not available |

| Acute Inhalation Toxicity | Data not available | Data not available |

Experimental and Handling Safety Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tight-sealing chemical splash goggles and a face shield for maximum protection.[2] Contact lenses should not be worn.[1]

-

Skin Protection: Wear a chemical-resistant lab coat and an acid-resistant apron.[5] Full-length pants and closed-toe shoes are required.

-

Hand Protection: Use appropriate chemical-resistant gloves. For incidental contact, double-gloving with nitrile gloves (minimum 5 mil) is acceptable, with immediate replacement upon contamination.[6] For extended handling or risk of immersion, heavy-duty neoprene or butyl rubber gloves are recommended.[7] Always inspect gloves for integrity before use.

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or vapors.[1]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Use containers and equipment made of compatible materials (e.g., polyethylene, Teflon). Avoid glass containers for long-term storage due to the potential for etching by fluoride-containing compounds.[6][7]

-

Keep containers tightly closed when not in use.[1]

Storage Requirements

-

Store in a locked, dedicated corrosives cabinet.[1]

-

The storage area should be cool, dry, and well-ventilated.[1][3]

-

Store away from incompatible materials, including strong bases, oxidizing agents, reducing agents, and metals.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. Due to the risk of fluoride ion exposure from decomposition, having 2.5% calcium gluconate gel available for application by trained personnel is a recommended precaution.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1] Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] Drink plenty of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen fluoride.[1]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Spill and Disposal Procedures

-

Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, cover small spills with a dry, inert absorbent material (e.g., sand, vermiculite).[1] Sweep up carefully, avoiding dust generation, and place into a suitable, labeled container for hazardous waste disposal.[1][2] Do not allow the material to enter drains.[2]

-

Waste Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2]

Workflow and Pathway Visualizations

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for handling this compound.

References

commercial availability and purity of 4,4,4-Trifluorocrotonic acid

An In-depth Review of Commercial Availability, Purity, and Synthetic Methodologies for a Key Fluorinated Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonic acid, a fluorinated derivative of crotonic acid, is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and biological activity of parent compounds. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound. It also details relevant experimental protocols for its synthesis, purification, and analysis, compiled from the scientific literature. Furthermore, this guide explores the known biological implications of fluorinated compounds in the context of drug design, providing a framework for understanding the potential applications of this compound in modulating biological pathways.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available product is around 97%. Below is a summary of representative suppliers and their product offerings.

| Supplier | Product Number | CAS Number | Purity | Pack Size(s) |

| Sigma-Aldrich | CIAH987EDFA3 | 71027-02-6 | 97% | 250 mg, 1 g, 5 g, 10 g, 15 g, 25 g |

| Oakwood Chemical | 005350 | 71027-02-6 | 97% | 1 g, 5 g, 25 g, 100 g |

| Apollo Scientific | PC104963 | 406-94-0 | Not specified | 1 g, 5 g, 25 g, 100 g, 500 g |

| Santa Cruz Biotechnology | sc-269947 | 71027-02-6 | 97% | Not specified |

Experimental Protocols

Synthesis

Alternatively, this compound can be prepared via the hydrolysis of its corresponding ester, ethyl 4,4,4-trifluorocrotonate.

Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate

This protocol is adapted from general ester hydrolysis procedures and a specific method for a structurally similar compound[2].

Materials:

-

Ethyl 4,4,4-trifluorocrotonate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.

-

To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 5 equivalents).

-

Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer once more with ethyl acetate to ensure complete product recovery.

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Protocol: Recrystallization of this compound

This is a general procedure for recrystallization that can be adapted for this compound. The ideal solvent or solvent mixture may need to be determined empirically. Common solvent systems for recrystallizing organic acids include water, or mixtures such as heptane/ethyl acetate or methanol/water[3].

Materials:

-

Crude this compound

-

Appropriate recrystallization solvent (e.g., water, heptane/ethyl acetate mixture)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystallization, cool the solution in an ice bath.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: HPLC Analysis

This is a general HPLC method for organic acids that can be adapted for this compound[4][5].

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase would consist of a mixture of an aqueous acidic solution and an organic solvent. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

A starting point could be a mobile phase of acetonitrile:water:trifluoroacetic acid (40:60:0.1 v/v/v)[4].

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a solution of the sample to be analyzed in the mobile phase.

-

Inject the standard and sample solutions onto the HPLC system.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 210-220 nm).

-

Determine the retention time and peak area to assess purity.

Protocol: NMR Spectroscopy

1H and 19F NMR are powerful tools for the structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Expected 1H NMR Signals:

-

The spectrum is expected to show signals for the two vinylic protons and the carboxylic acid proton. The chemical shifts and coupling constants will be influenced by the trifluoromethyl group.

Expected 19F NMR Signals:

-

A single signal corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. The chemical shift of this signal is a key indicator of the electronic environment of the trifluoromethyl group[6].

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by this compound are not extensively documented in the current literature, the introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and potency. Fluorinated analogs of fatty acids and other bioactive molecules have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX) and fatty acid synthase (FAS)[7][8][9][10].

The diagram below illustrates a generalized workflow for identifying the cellular targets of a bioactive compound like this compound, a common practice in drug development.

Given the structural similarities to fatty acids and the presence of the electron-withdrawing trifluoromethyl group, it is plausible that this compound could act as an inhibitor of enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid mediators. For instance, fluorinated fatty acid analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response[7][8][9]. Furthermore, inhibitors of fatty acid synthesis have been shown to induce differentiation and reduce tumor burden in cancer models, often through modulation of signaling pathways like the ERK/MAPK pathway[11].

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy that can be influenced by various small molecules.

Conclusion

This compound is a commercially accessible and important building block for the synthesis of novel therapeutic agents. While detailed, publicly available experimental protocols for its synthesis and analysis are not abundant, established methods for similar compounds provide a strong basis for its laboratory preparation and characterization. The biological activity of this compound itself remains an area ripe for further investigation. Based on the known effects of other fluorinated fatty acid analogs, it holds promise as a modulator of key enzymatic and signaling pathways, particularly those involved in lipid metabolism and cellular proliferation. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological Inhibition of TFF3 Enhances Sensitivity of CMS4 Colorectal Carcinoma to 5-Fluorouracil through Inhibition of p44/42 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 6. magritek.com [magritek.com]

- 7. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gsartor.org [gsartor.org]

- 10. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 4,4,4-Trifluorocrotonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonic acid is a valuable fluorinated building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in drug design.[1] This α,β-unsaturated carboxylic acid serves as a versatile precursor for the introduction of the trifluoromethyl moiety into a wide range of molecular scaffolds through various synthetic transformations.

The electron-withdrawing nature of the CF₃ group makes the β-carbon of the crotonic acid backbone highly electrophilic and susceptible to nucleophilic attack. This reactivity is primarily exploited in conjugate addition (Michael addition) reactions. Furthermore, its structure allows for participation in cycloaddition reactions and serves as a precursor for other trifluoromethylated synthons. These application notes provide an overview of its key uses, detailed experimental protocols for representative reactions, and quantitative data to guide synthetic efforts.

Key Applications

The primary applications of this compound and its derivatives in organic synthesis include:

-

Michael Addition Reactions: As a Michael acceptor, it readily reacts with a variety of soft nucleophiles (Michael donors) such as thiols, amines, and stabilized carbanions. This is one of the most effective methods for forming carbon-carbon and carbon-heteroatom bonds at the β-position to the trifluoromethyl group.

-

Synthesis of Trifluoromethylated Heterocycles: The acid and its derivatives are key starting materials for constructing complex heterocyclic systems containing a trifluoromethyl group. These heterocycles are prevalent in many biologically active compounds.

-

Precursor to Other Trifluoromethylated Building Blocks: this compound can be chemically modified to produce other useful synthons, such as 4,4,4-trifluorocrotonaldehyde, which is a versatile precursor for creating stereogenic centers bearing a trifluoromethyl group.[2]

I. Asymmetric Sulfa-Michael Addition

The conjugate addition of thiols to the α,β-unsaturated system of 4,4,4-trifluorocrotonates is a powerful method for synthesizing chiral trifluoromethylated organosulfur compounds. These products are valuable intermediates for pharmaceuticals, including inhibitors of matrix metalloproteinases (MMPs). While the original research was performed on the ethyl ester of this compound, the protocol is adaptable for the acid, which may require adjustment of the base or catalyst loading.

Logical Workflow for Asymmetric Sulfa-Michael Addition

Caption: Experimental workflow for the organocatalytic sulfa-Michael addition.

Experimental Protocol (Adapted from Ethyl Ester)